![molecular formula C14H11BrF3NO B187840 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 95337-69-2](/img/structure/B187840.png)

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

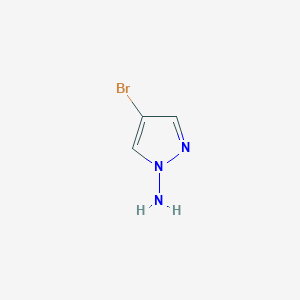

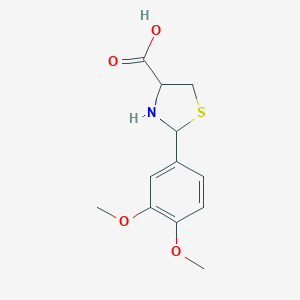

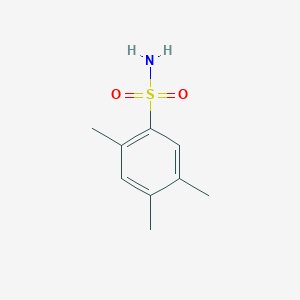

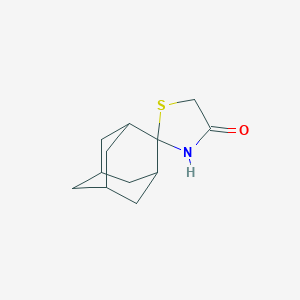

1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone, commonly referred to as 4-bromo-2,5-dimethyl-1H-pyrrol-3-yl-trifluoroethanone, is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of the pyrrolidine ring system and is a member of the class of compounds known as pyrrolidinones. It is a colorless liquid with a molecular weight of 313.3 g/mol and a boiling point of 118°C.

Applications De Recherche Scientifique

Organic Synthesis and Characterization

A study by Kalantari et al. (2006) demonstrates a general and practical route for synthesizing phosphorus compounds containing trifluoromethyl groups. The method involves a one-pot condensation process in the presence of an NH-acid like 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone, leading to products such as dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2, 3-dicarboxylate. This approach signifies the compound's role in facilitating the synthesis of fluorinated phosphorus compounds, which are valuable in various chemical transformations (Kalantari, Islami, Hassani, & Saidi, 2006).

Crystal Structure Analysis

In the realm of crystallography, Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, including compounds structurally related to 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone. Their work highlights the importance of these compounds in understanding the influence of intra- and intermolecular hydrogen bonding on the crystal structures of organic compounds. Such insights are crucial for designing materials with desired physical properties (Balderson, Fernandes, Michael, & Perry, 2007).

Applications in Material Science

A novel penta-substituted pyrrole derivative's synthesis and characterization, as discussed by Louroubi et al. (2019), illustrate the compound's potential in material science, particularly as a corrosion inhibitor. This study underscores the relevance of such compounds in developing materials with enhanced durability and performance, demonstrating their applicability beyond mere chemical interest (Louroubi et al., 2019).

Luminescent Polymers

Research by Zhang and Tieke (2008) on highly luminescent polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit reveals the utility of related compounds in creating materials with specific optical properties. Their work opens avenues for utilizing such compounds in optoelectronic devices and as components of luminescent materials, showcasing the diverse applications of these chemical structures in advanced technological applications (Zhang & Tieke, 2008).

Propriétés

IUPAC Name |

1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF3NO/c1-8-7-12(13(20)14(16,17)18)9(2)19(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIKNKIEZZBOOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364942 |

Source

|

| Record name | 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone | |

CAS RN |

95337-69-2 |

Source

|

| Record name | 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)